1,3-benzothiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazole-4-carbonitrile is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a nitrile group at the fourth position
Preparation Methods
The synthesis of 1,3-benzothiazole-4-carbonitrile typically involves the condensation of 2-aminobenzenethiol with a cyano group-containing substance. One common method is the reaction of 2-aminobenzenethiol with cyanogen bromide under basic conditions . Another approach involves the use of sulfonic-acid-functionalized activated carbon as a catalyst to facilitate the reaction . Industrial production methods often employ eco-friendly and cost-effective catalysts to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
1,3-Benzothiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethylformamide, and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis . In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
1,3-Benzothiazole-4-carbonitrile can be compared with other benzothiazole derivatives such as 2-arylbenzothiazoles and 2-substituted benzothiazoles. While these compounds share a similar core structure, this compound is unique due to the presence of the nitrile group at the fourth position, which imparts distinct chemical reactivity and biological activity . Similar compounds include:
2-Arylbenzothiazoles: Known for their anticancer and antimicrobial properties.
2-Substituted Benzothiazoles: Used in various industrial applications and as intermediates in organic synthesis.
Properties
CAS No. |
1510701-21-9 |
---|---|
Molecular Formula |
C8H4N2S |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.